![molecular formula C21H22N4O3 B2381892 N-(3-methoxypropyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide CAS No. 477870-56-7](/img/structure/B2381892.png)
N-(3-methoxypropyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-methoxypropyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide” is a chemical compound with the molecular formula C21H22N4O3 . It is used in scientific research and has diverse applications due to its unique properties, making it valuable in pharmaceutical and medicinal studies.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a phenyl ring through an ether linkage, and an acetamide group attached to a methoxypropyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight and empirical formula . For more detailed properties such as melting point, boiling point, solubility, etc., it’s recommended to refer to supplier data sheets or specialized databases .Scientific Research Applications
Synthesis and Pharmacological Properties
Leuckart Synthesis : This method has been used to synthesize novel acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. These compounds, including variants of N-phenoxypropylacetamide derivatives, have shown activities comparable to standard drugs due to the presence of specific functional groups (Rani, Pal, Hegde, & Hashim, 2016).
Synthesis and Antiulcer Properties : Another study focused on the synthesis of N-phenoxypropylacetamide derivatives and their antiulcer activity. These compounds exhibited gastric acid antisecretory and cytoprotective properties, leading to the development of specific compounds for clinical evaluation (Ueda, Ishii, Shinozaki, Seiki, Arai, & Hatanaka, 1990).
Antimicrobial and Anticancer Research
Antimicrobial Activity : Newer Schiff Bases and Thiazolidinone derivatives, including those related to N-(3-methoxypropyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide, were synthesized and evaluated for their antibacterial and antifungal activities (Fuloria, Fuloria, & Gupta, 2014).
Anticancer Activity : Compounds structurally related to this compound have been studied for their antiproliferative activity. Specific compounds have shown promising activity against various cancer cell lines, indicating potential as anticancer agents (Alqahtani & Bayazeed, 2020).
Radiopharmaceutical Applications
- PET Imaging : A study on the radiosynthesis of certain radioligands for positron emission tomography (PET) imaging has utilized derivatives similar to this compound. These compounds are selective for imaging specific proteins in the brain, showcasing their potential in neuroimaging applications (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Chemical Synthesis and Catalysis
- Green Synthesis : The catalytic hydrogenation for the green synthesis of related compounds has been explored, demonstrating environmentally friendly approaches to produce such compounds (Zhang, 2008).
Safety and Hazards
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-27-14-4-12-23-20(26)15-28-17-8-6-16(7-9-17)21-24-13-10-19(25-21)18-5-2-3-11-22-18/h2-3,5-11,13H,4,12,14-15H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEDNHIIEAJUIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)COC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(4-Methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea](/img/structure/B2381809.png)
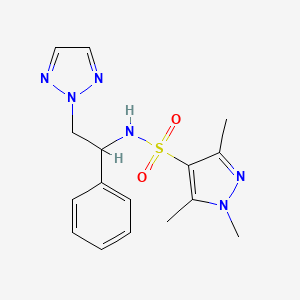

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2381812.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2381814.png)
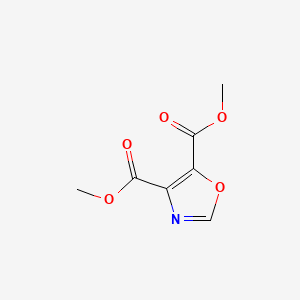


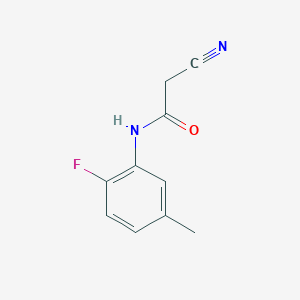
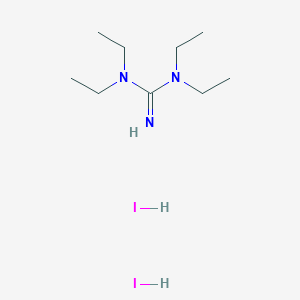

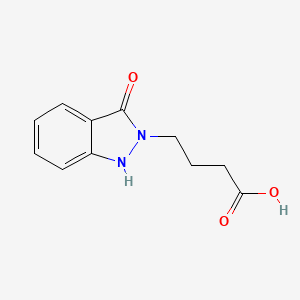
![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2381831.png)
